Terbutaline Impurity D HBr

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

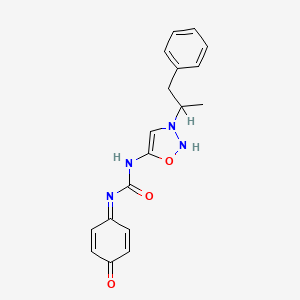

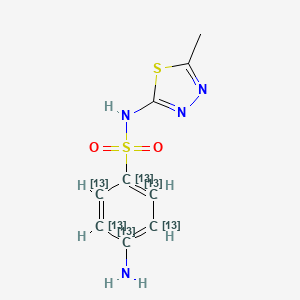

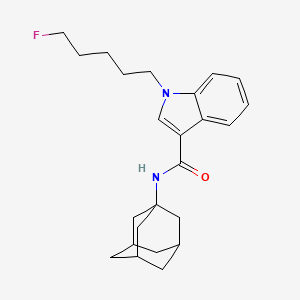

Terbutaline Impurity D HBr is an impurity of Terbutaline, which is a β-Adrenergic receptor agonist and could be used as a bronchodilator agent . Its molecular formula is C19H23NO3. HBr and it has a molecular weight of 394.30 .

Chemical Reactions Analysis

In a study of Terbutaline Sulfate, various method parameters including the components of the mobile phase, their proportions, buffer concentration, flow rate, and column were optimized to achieve an acceptable separation among the drug and its impurities .Aplicaciones Científicas De Investigación

Identification and Characterization of Impurities :

- A study by Patil et al. (2021) identified and characterized a new process-related impurity in Terbutaline Sulfate, using advanced techniques like accurate-mass quadrupole time-of-flight (Q-TOF) LC/MS/MS and NMR. This impurity was identified as N-tert-Butyl-N-[2-(3, 5-dihydroxyphenyl)-2-hydroxy-ethyl] acetamide (Impurity-1a) (Patil et al., 2021).

Characterization and Urinary Excretion Monitoring :

- Orlovius et al. (2009) synthesized and characterized the mono-sulfoconjugated phase-II metabolite of terbutaline, providing insights into its chemical structure and excretion patterns in urine after administration, using techniques like nuclear magnetic resonance spectrometry and high-resolution Orbitrap mass spectrometry (Orlovius et al., 2009).

Enantiomeric Purity Determination :

- De Boer and Ensing (1998) developed a method to determine the enantiomeric purity of the therapeutic-pharmacological active (-)-enantiomer of terbutaline using cyclodextrins as a chiral selector in polyethylene glycol gel by capillary electrophoresis (De Boer & Ensing, 1998).

Stability-Indicating LC Method Development :

- Rao et al. (2014) developed a liquid chromatographic method for the determination of potential impurities in terbutaline sulfate, demonstrating the method's capability to detect process impurities at low levels (Rao et al., 2014).

Simultaneous Determination of Multiple Components :

- Porel et al. (2011) developed a stability-indicating HPLC method for simultaneous determination of terbutaline sulfate and other components in the presence of potential impurities, showing the method's efficacy in commercial cough syrup (Porel et al., 2011).

Mecanismo De Acción

Target of Action

The primary target of Terbutaline Impurity D HBr is believed to be the beta-2 adrenergic receptors . These receptors are located in bronchial, vascular, and uterine smooth muscle, and their activation leads to various physiological responses .

Mode of Action

This compound acts as an agonist at the beta-2 adrenergic receptors . Agonism of these receptors activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) . This increase in cAMP subsequently decreases intracellular calcium, activating protein kinase A and inactivating myosin light-chain kinase .

Biochemical Pathways

The activation of beta-2 adrenergic receptors by this compound affects several biochemical pathways. The most notable is the adenylyl cyclase-cAMP pathway , which is involved in the regulation of various physiological processes, including smooth muscle relaxation .

Pharmacokinetics

Studies on terbutaline, a related compound, have shown that it exhibits a linear relationship between plasma concentration and the administered dose . It also demonstrates multi-exponential behavior for disposition and renal clearance . More research is needed to fully understand the ADME properties of this compound.

Result of Action

The activation of beta-2 adrenergic receptors by this compound leads to a decrease in intracellular calcium, which results in the relaxation of smooth muscle cells . This can help alleviate symptoms in conditions such as asthma, bronchitis, and emphysema .

Direcciones Futuras

The identification and characterization of impurities in pharmaceuticals like Terbutaline Sulfate is an area of ongoing research. This is due to the importance of impurity profiling for characterizing the quality of bulk drug materials and the increasing regulatory concerns on quality control checks of pharmaceuticals .

Propiedades

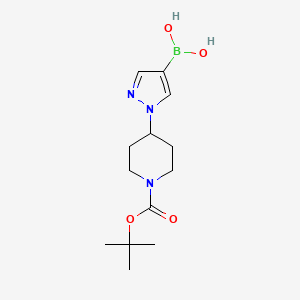

| { "Design of the Synthesis Pathway": "The synthesis pathway of Terbutaline Impurity D HBr involves the conversion of 4-(tert-butyl)phenol to 4-(tert-butyl)-2-nitrophenol, which is then reduced to 4-(tert-butyl)-2-aminophenol. This intermediate is then acylated with 3,5-dibromo-4-hydroxybenzaldehyde to yield Terbutaline Impurity D, which is subsequently reacted with hydrobromic acid to form Terbutaline Impurity D HBr.", "Starting Materials": [ "4-(tert-butyl)phenol", "Nitric acid", "Sulfuric acid", "Sodium nitrite", "Sodium hydroxide", "Iron powder", "3,5-dibromo-4-hydroxybenzaldehyde", "Thionyl chloride", "Sodium borohydride", "Hydrobromic acid" ], "Reaction": [ "Step 1: Nitration of 4-(tert-butyl)phenol with nitric acid and sulfuric acid to yield 4-(tert-butyl)-2-nitrophenol", "Step 2: Reduction of 4-(tert-butyl)-2-nitrophenol with sodium borohydride to yield 4-(tert-butyl)-2-aminophenol", "Step 3: Acylation of 4-(tert-butyl)-2-aminophenol with 3,5-dibromo-4-hydroxybenzaldehyde using thionyl chloride as a catalyst to yield Terbutaline Impurity D", "Step 4: Reaction of Terbutaline Impurity D with hydrobromic acid to form Terbutaline Impurity D HBr" ] } | |

| 94109-61-2 | |

Fórmula molecular |

C19H23NO3 |

Peso molecular |

313.4 g/mol |

Nombre IUPAC |

2-[benzyl(tert-butyl)amino]-1-(3,5-dihydroxyphenyl)ethanone |

InChI |

InChI=1S/C19H23NO3/c1-19(2,3)20(12-14-7-5-4-6-8-14)13-18(23)15-9-16(21)11-17(22)10-15/h4-11,21-22H,12-13H2,1-3H3 |

Clave InChI |

KJZOTGCJVSCWKL-UHFFFAOYSA-N |

SMILES |

CC(C)(C)N(CC1=CC=CC=C1)CC(=O)C2=CC(=CC(=C2)O)O.Br |

SMILES canónico |

CC(C)(C)N(CC1=CC=CC=C1)CC(=O)C2=CC(=CC(=C2)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

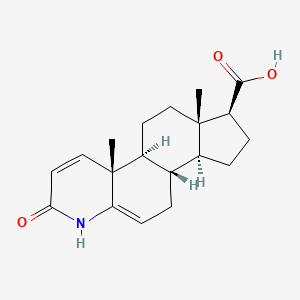

![(4R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-4-(2-methylpropyl)pyrrolidin-2-one](/img/structure/B566047.png)